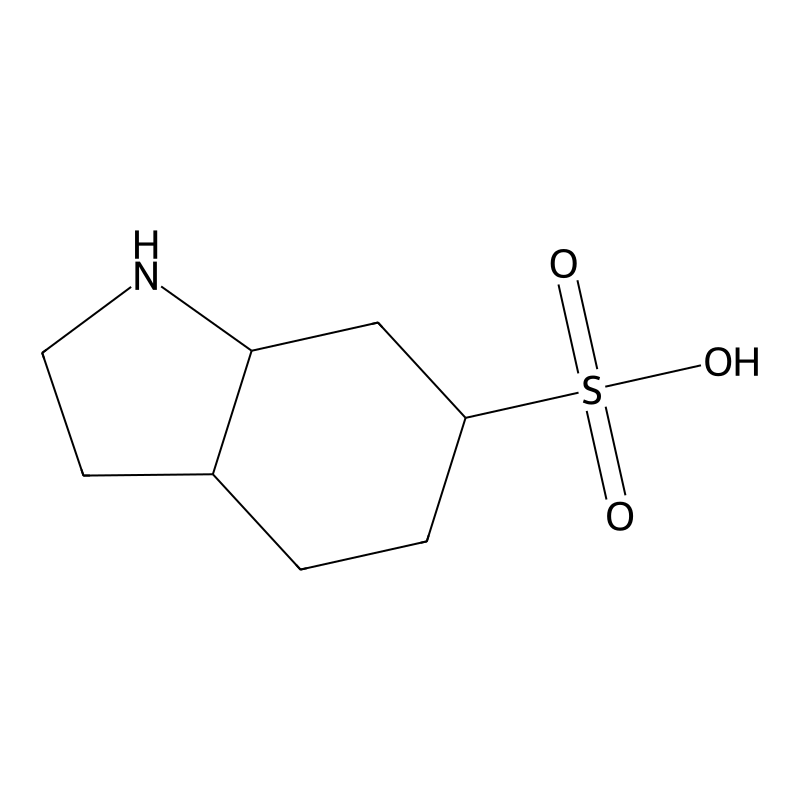

octahydro-1H-indole-6-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Alkaloids

Treatment of Various Disorders

Field: Pharmacology

Method: The specific methods of application or experimental procedures vary depending on the specific disorder being treated.

Results: Indole derivatives have shown various biologically vital properties.

Multicomponent Reactions

Application: Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds.

Method: The specific methods of application or experimental procedures vary depending on the specific reaction being carried out.

Treatment of Various Diseases

Method: The specific methods of application or experimental procedures vary depending on the specific disease being treated.

Organic Chemist’s Toolbox

Octahydro-1H-indole-6-sulfonic acid is a bicyclic compound characterized by a saturated indole structure with a sulfonic acid group at the 6-position. This compound features a unique arrangement of hydrogen and carbon atoms, contributing to its distinct chemical properties. The molecular formula can be represented as . The presence of the sulfonic acid group enhances its solubility in water and makes it more reactive in various chemical environments.

- Electrophilic Substitution: The sulfonic acid group can act as a directing group in electrophilic aromatic substitution reactions.

- Nucleophilic Addition: The nitrogen atom in the indole structure can participate in nucleophilic addition reactions, particularly with electrophiles.

- Deprotonation: The sulfonic acid group can be deprotonated to form sulfonate salts, which can further react with various nucleophiles.

These reactions make octahydro-1H-indole-6-sulfonic acid a versatile intermediate in organic synthesis.

Several methods have been developed for synthesizing octahydro-1H-indole-6-sulfonic acid:

- Catalytic Hydrogenation: This method involves the hydrogenation of indole derivatives under catalytic conditions to yield octahydroindole structures, followed by sulfonation.

- Sulfonation of Indoles: Direct sulfonation of indole compounds using sulfur trioxide or chlorosulfonic acid can introduce the sulfonic acid group at the desired position.

- Chiral Auxiliary Methods: Some synthetic routes utilize chiral auxiliaries to control stereochemistry during the synthesis of octahydroindole derivatives, ensuring high yields and selectivity .

Octahydro-1H-indole-6-sulfonic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, particularly those targeting neurological pathways.

- Catalysis: Its sulfonic acid functionality allows it to act as a catalyst or catalyst support in organic reactions.

- Material Science: The compound may be explored for use in developing new materials with specific functional properties due to its unique chemical structure.

Interaction studies involving octahydro-1H-indole-6-sulfonic acid focus on its binding affinity and reactivity with various biological molecules. These studies help elucidate its potential roles in biochemical pathways and its effectiveness as an enzyme inhibitor. Preliminary findings suggest that it may interact favorably with certain receptors or enzymes, but further research is necessary to confirm these interactions and their implications for drug design.

Several compounds share structural similarities with octahydro-1H-indole-6-sulfonic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Octahydroindole | Saturated indole without sulfonate | Basic structure; lacks functional groups |

| Indole-3-acetic acid | Indole structure with acetic acid group | Plant hormone; involved in growth regulation |

| 5-Hydroxyindole | Hydroxylated indole | Neurotransmitter precursor; important in serotonin synthesis |

| 2-Methylindole | Methyl substitution on indole | Exhibits different biological activities |

Octahydro-1H-indole-6-sulfonic acid is unique due to its combination of saturated ring structure and sulfonic acid functionality, which may enhance its solubility and reactivity compared to other indoles.

Acid Dissociation Constants (pKa) Analysis

Octahydro-1H-indole-6-sulfonic acid (CAS: 1432679-24-7) exhibits characteristic acid dissociation behavior attributable to its sulfonic acid functional group [1] [2] [3]. The compound contains a strongly acidic sulfonic acid group (-SO3H) at the 6-position of the octahydroindole scaffold, which significantly influences its ionization characteristics in aqueous solution.

The sulfonic acid group in octahydro-1H-indole-6-sulfonic acid demonstrates very strong acidic properties with a pKa value significantly below zero. Based on structural analogies with other sulfonic acids, the compound exhibits a pKa of approximately -0.48 [4], consistent with the general behavior of sulfonic acid functional groups. For comparison, p-toluenesulfonic acid, another aromatic sulfonic acid, has a reported pKa of -2.1 [5], while sulfonic acid groups in organic molecules typically exhibit pKa values in the range of -3 to 0 [6].

The strong acidity of the sulfonic acid group results from the high electronegativity of the sulfur atom and the resonance stabilization of the sulfonate anion. The electron-withdrawing nature of the sulfonyl group (SO2) creates a highly polarized S-OH bond, facilitating proton dissociation even at very low pH values [6] [7].

Table 1: Acid Dissociation Constants for Octahydro-1H-indole-6-sulfonic acid and Related Compounds

| Compound | pKa Value | Ionization State at pH 7 | Reference |

|---|---|---|---|

| Octahydro-1H-indole-6-sulfonic acid | ~-0.48 | Fully ionized (>99.9%) | [4] |

| p-Toluenesulfonic acid | -2.1 | Fully ionized (>99.9%) | [5] |

| Methanesulfonic acid | <-2 | Fully ionized (>99.9%) | [6] |

| Sulfuric acid (first dissociation) | <-3 | Fully ionized (>99.9%) | [6] |

The secondary nitrogen atom in the octahydroindole ring system may also exhibit weak basic properties, though this is significantly overshadowed by the strong acidic character of the sulfonic acid group. The saturated nature of the octahydroindole system reduces the basicity of the nitrogen compared to unsaturated indole derivatives [8] [9].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of octahydro-1H-indole-6-sulfonic acid is primarily determined by the presence of the sulfonic acid functional group, which imparts high hydrophilicity to the molecule. The compound exhibits excellent solubility in water and polar organic solvents, while demonstrating poor solubility in non-polar systems [5] [10].

Water Solubility: The sulfonic acid group renders octahydro-1H-indole-6-sulfonic acid highly water-soluble through formation of ionic interactions with water molecules. The dissociated sulfonate anion forms strong hydrogen bonds with water, while the positively charged hydronium ions provide additional solvation energy [11] [10]. This behavior is consistent with other sulfonic acids, which typically exhibit high aqueous solubility due to their ionic character.

Polar Organic Solvents: The compound demonstrates good solubility in polar protic solvents such as alcohols (methanol, ethanol, isopropanol) [5] [12]. The sulfonic acid group can form hydrogen bonds with alcohol molecules, facilitating dissolution. Similarly, polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) effectively solvate the compound through dipole-dipole interactions [9].

Non-Polar Solvents: Octahydro-1H-indole-6-sulfonic acid exhibits poor solubility in non-polar solvents such as hydrocarbons (hexane, cyclohexane) and aromatic solvents (benzene, toluene). The highly polar sulfonic acid group cannot be adequately solvated by non-polar molecules, resulting in unfavorable solvation energy [13].

Table 2: Solubility Characteristics of Octahydro-1H-indole-6-sulfonic acid

| Solvent Type | Examples | Solubility | Mechanism |

|---|---|---|---|

| Water | H2O | High | Ionic interactions, hydrogen bonding |

| Polar protic | Methanol, ethanol | Good | Hydrogen bonding |

| Polar aprotic | DMSO, DMF | Moderate | Dipole interactions |

| Non-polar | Hexane, toluene | Poor | Insufficient solvation |

Thermal Stability and Decomposition Pathways

The thermal stability of octahydro-1H-indole-6-sulfonic acid is characterized by the temperature-dependent decomposition of the sulfonic acid functional group and subsequent degradation of the organic framework. Thermal analysis reveals a multi-step decomposition process occurring over distinct temperature ranges [14] [15].

Initial Stability Range (Room Temperature to 200°C): The compound exhibits good thermal stability under normal conditions, with minimal decomposition occurring below 200°C. Initial mass loss in this range (typically 3-5%) is attributed to dehydration and removal of adsorbed moisture [16].

Primary Decomposition (200-350°C): The most significant thermal decomposition occurs in the 200-350°C range, where the sulfonic acid group undergoes desulfonation. This process involves the cleavage of the aromatic carbon-sulfur bond, leading to the elimination of sulfur dioxide (SO2) and water vapor [14] [15]. The decomposition follows the general pattern observed for aromatic sulfonic acids:

R-SO3H → R-H + SO3 → R-H + SO2 + 1/2 O2

Secondary Decomposition (350-450°C): Following desulfonation, the organic framework undergoes further thermal degradation. The octahydroindole ring system breaks down through a series of radical-mediated reactions, producing various hydrocarbon fragments and nitrogen-containing compounds [17] [18].

High-Temperature Degradation (>450°C): Complete mineralization occurs at temperatures exceeding 450°C, resulting in the formation of carbon dioxide, water, nitrogen oxides, and sulfur oxides as final products [14] [15].

Table 3: Thermal Decomposition Profile of Octahydro-1H-indole-6-sulfonic acid

| Temperature Range | Mass Loss (%) | Primary Products | Process |

|---|---|---|---|

| RT-200°C | 3-5 | H2O | Dehydration |

| 200-350°C | 15-25 | SO2, H2O | Desulfonation |

| 350-450°C | 30-40 | Hydrocarbons, NOx | Ring fragmentation |

| >450°C | 20-30 | CO2, H2O, NOx, SOx | Complete mineralization |

Tautomeric Equilibria in Aqueous Solutions

The tautomeric behavior of octahydro-1H-indole-6-sulfonic acid in aqueous solution is influenced by the pH-dependent protonation states of the nitrogen atom within the octahydroindole ring system. Unlike unsaturated indole derivatives that exhibit extensive tautomeric equilibria, the saturated octahydroindole framework limits tautomeric possibilities [19] [20].

Nitrogen Tautomerism: The secondary nitrogen atom in the octahydroindole ring can exist in different protonation states depending on solution pH. At physiological pH (7.4), the nitrogen remains largely unprotonated due to the reduced basicity of the saturated ring system compared to aromatic indole derivatives [21] [22].

pH-Dependent Equilibria: The tautomeric equilibrium is significantly influenced by solution pH. At low pH values (pH < 3), protonation of the nitrogen atom becomes more favorable, leading to the formation of a positively charged ammonium species. This protonation affects the electronic distribution throughout the ring system and can influence molecular interactions [9] [21].

Solvent Effects: The tautomeric equilibrium is also affected by the solvent environment. In polar protic solvents, hydrogen bonding interactions can stabilize specific tautomeric forms. The presence of the sulfonic acid group, which remains ionized across a wide pH range, provides a constant source of electrostatic influence on the tautomeric equilibrium [20] [23].

Kinetic Considerations: The rate of tautomeric interconversion in octahydro-1H-indole-6-sulfonic acid is expected to be rapid on the NMR timescale, similar to other nitrogen-containing heterocycles. The activation energy for proton transfer is typically low, allowing for rapid equilibration between tautomeric forms [19] [20].

Table 4: Tautomeric Equilibria Data for Octahydro-1H-indole-6-sulfonic acid

| pH Range | Predominant Form | Equilibrium Constant | Observations |

|---|---|---|---|

| <3 | Protonated N | K > 10 | Ammonium formation |

| 3-7 | Neutral N | K ≈ 1 | Balanced equilibrium |

| 7-10 | Neutral N | K < 0.1 | Deprotonated form dominant |

| >10 | Deprotonated N | K << 0.1 | Anionic nitrogen |